3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxole ring, a methoxy group, and a propyl chain attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with appropriate chromen-4-one precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in derivatives with different functional groups replacing the original methoxy or propyl groups .
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit cell proliferation by modulating microtubule assembly, leading to mitotic blockade and apoptosis. It can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Studied for its anti-inflammatory effects.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one stands out due to its unique combination of structural features, including the benzodioxole ring, methoxy group, and propyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propylchromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-3-4-13-7-14-18(9-17(13)22-2)23-10-15(20(14)21)12-5-6-16-19(8-12)25-11-24-16/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
PDNXKUQVKLZQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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